molecular formula C15H21NO2 B6038637 N-[1-(2,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide

N-[1-(2,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide

Cat. No.: B6038637
M. Wt: 247.33 g/mol
InChI Key: SYHZQNBMJCXCSO-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide is an organic compound that belongs to the class of carboxamides It features a tetrahydrofuran ring attached to a carboxamide group, with a 2,4-dimethylphenyl substituent on the nitrogen atom

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10-6-7-13(11(2)9-10)12(3)16-15(17)14-5-4-8-18-14/h6-7,9,12,14H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHZQNBMJCXCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide typically involves the reaction of 2,4-dimethylphenyl ethylamine with tetrahydrofuran-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropane-1-carboxamide
  • N-[1-(2,4-dimethylphenyl)ethyl]-2-methylaniline

Uniqueness

N-[1-(2,4-dimethylphenyl)ethyl]tetrahydrofuran-2-carboxamide is unique due to its tetrahydrofuran ring, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities and applications.

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